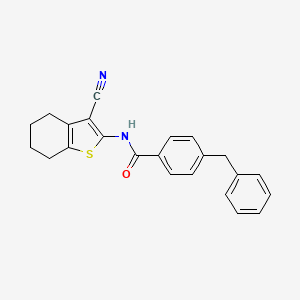

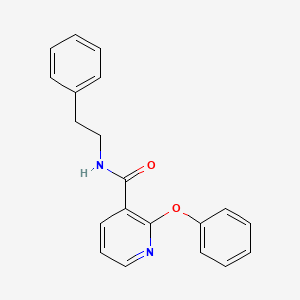

4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of structurally related benzamide derivatives involves complex organic reactions that provide insights into the manipulation of molecular structures for desired properties. For example, a study detailed the synthesis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which share a similar synthesis pathway and might provide insights into the synthesis of 4-Benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide. These compounds were synthesized and characterized, demonstrating different modes of supramolecular aggregation and molecular conformations (Sagar et al., 2018).

Molecular Structure Analysis

The molecular structure of related benzamides has been characterized using X-ray crystallography, revealing the details of their supramolecular architecture. For instance, Sagar et al. (2018) discovered that these molecules can exhibit conformational disorder and engage in various intermolecular interactions, such as π-π stacking and hydrogen bonding, which could be reflective of the molecular structure behavior of this compound.

Chemical Reactions and Properties

These compounds' chemical reactivity can involve electrophilic cyclization processes, as seen in the synthesis pathways of related compounds. Such reactions are crucial for forming heterocyclic structures, which are common in pharmaceutical agents and materials science (Danilyuk et al., 2016).

Scientific Research Applications

Synthesis and Characterization

Heterocyclic Synthesis : The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards nitrogen nucleophiles to yield derivatives such as pyrazoles, isoxazoles, and pyrimidines demonstrates the compound's utility in generating heterocyclic structures, suggesting its applicability in the design of novel pharmaceutical agents (Mohareb et al., 2004).

Chemoselective N-benzoylation : The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates to produce N-(2-hydroxyphenyl)benzamides showcases the compound's relevance in synthesizing biologically interesting compounds, indicating its potential for pharmaceutical development (Singh et al., 2017).

Copper-Catalyzed Intramolecular Cyclization : A study utilizing N-(4,5-dihydrooxazol-2-yl)benzamide as a ligand for the copper-catalyzed intramolecular cyclization of 1-acyl-3-(2-bromophenyl)thioureas, leading to the synthesis of N-benzothiazol-2-yl-amides, emphasizes the compound's utility in facilitating complex cyclization reactions under mild conditions (Wang et al., 2008).

Biological Applications and Antimicrobial Activity

Anti-Tubercular Scaffold : The ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives and their evaluation for in vitro anti-tubercular activity against Mycobacterium tuberculosis, with promising activity demonstrated by most compounds, highlights the potential of such derivatives in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Antimicrobial Agents : The synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents, with some molecules exhibiting potent activity against pathogenic strains, further suggests the compound's relevance in developing new antimicrobial drugs (Bikobo et al., 2017).

properties

IUPAC Name |

4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c24-15-20-19-8-4-5-9-21(19)27-23(20)25-22(26)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZAQHHDRLIYFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)

![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)

![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)

![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)